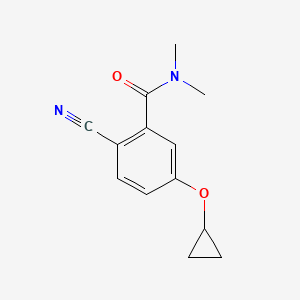![molecular formula C23H21N3O B14812888 N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B14812888.png)
N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a carbazole moiety, which is known for its diverse biological activities, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide products depending on the nucleophile used.
Scientific Research Applications
N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its bioactive carbazole moiety.
Mechanism of Action
The mechanism of action of N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide involves its interaction with various molecular targets. The carbazole moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydrazide group can form covalent bonds with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide is unique due to its specific combination of a carbazole moiety and a benzohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C23H21N3O/c1-3-26-21-7-5-4-6-19(21)20-14-17(10-13-22(20)26)15-24-25-23(27)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,25,27)/b24-15+ |
InChI Key |
ULQIGQROAJZNRD-BUVRLJJBSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


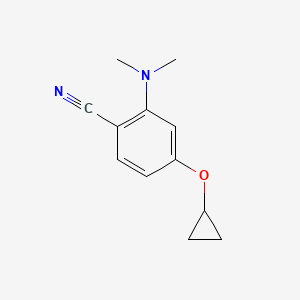
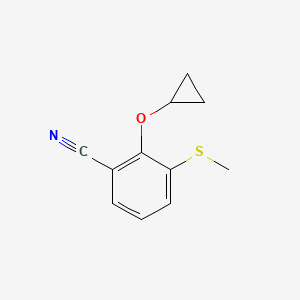
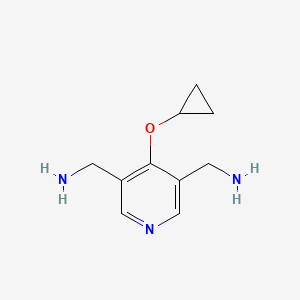
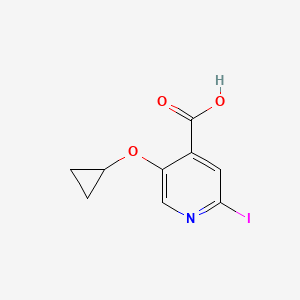
![2-[(2-nitrophenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14812821.png)
![3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B14812825.png)
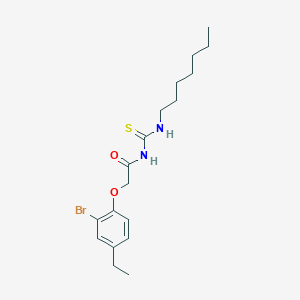

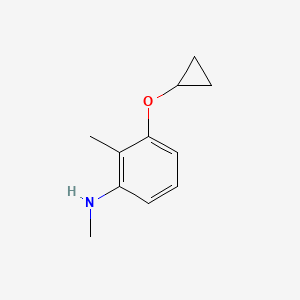
![N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B14812859.png)



